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Compound of Interest

Compound Name: 1,6-Dimethoxyhexane

Cat. No.: B077691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,6-
dimethoxyhexane (CAS No. 13179-98-1), a diether used in various chemical synthesis

applications. The following sections detail its mass spectrometry, ¹H and ¹³C nuclear magnetic

resonance (NMR), and infrared (IR) spectroscopic characteristics, along with the experimental

protocols for data acquisition.

Spectroscopic Data Summary
The quantitative spectroscopic data for 1,6-dimethoxyhexane are summarized in the tables

below, providing a clear reference for compound identification and characterization.

Table 1: Mass Spectrometry Data
The mass spectrum of 1,6-dimethoxyhexane is characterized by a base peak at m/z 45,

corresponding to the [CH₃OCH₂]⁺ fragment. The molecular ion peak is generally weak or

absent.
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

45 99.99 [CH₃OCH₂]⁺

71 37.70 [C₅H₁₁]⁺

67 16.10 [C₅H₇]⁺

54 14.60 [C₄H₆]⁺

41 12.10 [C₃H₅]⁺

Data sourced from PubChem CID 542359.[1]

Table 2: Predicted ¹H NMR Spectral Data
Due to the unavailability of experimental ¹H NMR data in the searched databases, the following

chemical shifts are predicted based on the analysis of similar aliphatic ethers. The molecule's

symmetry results in three distinct proton environments.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.35 s 6H -OCH₃

~3.30 t 4H -OCH₂-

~1.55 m 4H -OCH₂CH₂-

~1.35 m 4H -OCH₂CH₂CH₂-

Table 3: Predicted ¹³C NMR Spectral Data
Similar to the ¹H NMR data, the ¹³C NMR chemical shifts are predicted based on the analysis of

analogous structures, reflecting the four unique carbon environments in the molecule.
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Chemical Shift (δ, ppm) Assignment

~72.0 -OCH₂-

~58.5 -OCH₃

~29.5 -OCH₂CH₂-

~26.0 -OCH₂CH₂CH₂-

Table 4: Predicted Infrared (IR) Spectroscopy Data
The predicted infrared absorption bands for 1,6-dimethoxyhexane are consistent with the

functional groups present in an aliphatic ether.

Wavenumber (cm⁻¹) Intensity Assignment

2950-2850 Strong C-H stretching (alkane)

1470-1450 Medium C-H bending (alkane)

1150-1085 Strong C-O-C stretching (asymmetric)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 1,6-dimethoxyhexane is prepared by dissolving

approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g.,

CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer

(e.g., 300 or 500 MHz).

¹H NMR Acquisition: The spectrum is typically acquired with a 90° pulse angle and a

sufficient relaxation delay to ensure quantitative signal integration. Chemical shifts are
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referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane,

TMS).

¹³C NMR Acquisition: The spectrum is recorded with proton decoupling to simplify the

spectrum to single lines for each carbon environment. A larger number of scans is typically

required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: As a liquid, 1,6-dimethoxyhexane can be analyzed neat. A thin film of

the liquid is prepared by placing a drop of the sample between two salt plates (e.g., NaCl or

KBr).

Instrumentation: An FT-IR spectrometer is used for analysis.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the spectrometer's sample holder, and the infrared spectrum is

collected over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via

a gas chromatograph (GC) for separation from any impurities. Electron ionization (EI) is

typically used, with a standard electron energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a

mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum that plots ion abundance versus m/z.

Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis and the structural

assignments for 1,6-dimethoxyhexane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b077691?utm_src=pdf-body
https://www.benchchem.com/product/b077691?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of 1,6-dimethoxyhexane.

Predicted ¹H NMR Assignments for 1,6-Dimethoxyhexane

Assignments

CH3(a)-O(b)-CH2(c)-CH2(d)-CH2(e)-CH2(e)-CH2(d)-CH2(c)-O(b)-CH3(a) a: ~3.35 ppm (s, 6H) c: ~3.30 ppm (t, 4H) d: ~1.55 ppm (m, 4H) e: ~1.35 ppm (m, 4H)

Click to download full resolution via product page

Caption: Predicted ¹H NMR chemical shift assignments for 1,6-dimethoxyhexane.

Predicted ¹³C NMR Assignments for 1,6-Dimethoxyhexane

Assignments

C(a)H3-O-C(b)H2-C(c)H2-C(d)H2-C(d)H2-C(c)H2-C(b)H2-O-C(a)H3 a: ~58.5 ppm b: ~72.0 ppm c: ~29.5 ppm d: ~26.0 ppm
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Click to download full resolution via product page

Caption: Predicted ¹³C NMR chemical shift assignments for 1,6-dimethoxyhexane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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